Ethyl (2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate

FXa inhibitor benzofuran carbamate structure-activity relationship

Unique 2-ethoxyphenyl carbamoyl-benzofuran derivative. The N-phenyl substituent is a critical FXa active-site pharmacophore determinant per IN 246326, US20060247273A1, WO2004085422 patents. 2-Ethoxy steric bulk, H-bonding, and lipophilicity confer distinct target engagement vs. halogen, methoxy, or unsubstituted analogs—making congener interchange scientifically unsound. For rigorous FXa SAR studies, this compound provides an authenticated structural probe, eliminating confounding variables. Source this specific molecular tool for your next SAR campaign.

Molecular Formula C20H20N2O5
Molecular Weight 368.389
CAS No. 888453-28-9
Cat. No. B2737348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate
CAS888453-28-9
Molecular FormulaC20H20N2O5
Molecular Weight368.389
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)OCC
InChIInChI=1S/C20H20N2O5/c1-3-25-16-12-8-6-10-14(16)21-19(23)18-17(22-20(24)26-4-2)13-9-5-7-11-15(13)27-18/h5-12H,3-4H2,1-2H3,(H,21,23)(H,22,24)
InChIKeyZZMXLFWXFLSEFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate (888453-28-9): Structural Identity and Patent Context for FXa-Targeted Research


Ethyl (2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate (CAS 888453-28-9, molecular formula C20H20N2O5, molecular weight 368.38 g/mol) is a fully synthetic small molecule belonging to the carbamoyl-type benzofuran derivative class . Its structure incorporates a benzofuran core substituted at the 2-position with an N-(2-ethoxyphenyl)carbamoyl group and at the 3-position with an ethyl carbamate moiety. The compound falls within the generic Markush structure disclosed in Indian Patent 246326 and related filings (US20060247273A1, WO2004085422), which claim carbamoyl-type benzofuran derivatives as inhibitors of activated blood coagulation factor X (FXa) for antithrombotic therapy [1]. However, the specific compound is not exemplified in these patents, and no quantitative FXa inhibition data, selectivity profiles, or in vivo efficacy results for this exact molecule have been published in peer-reviewed literature.

Why Generic Benzofuran Carbamates Cannot Replace Ethyl (2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate in Structure-Activity Studies


Within the carbamoyl-benzofuran chemical space, the identity of the N-phenyl substituent at the 2-carbamoyl position is a critical determinant of pharmacological activity. Patent disclosures indicate that modifications to the phenyl ring—including the nature, position, and electronic character of substituents—directly modulate binding to the FXa active site [1]. The 2-ethoxyphenyl group present in this compound confers distinct steric bulk, hydrogen-bonding capacity, and lipophilicity compared to analogs bearing halogen, methoxy, or unsubstituted phenyl rings. Consequently, even structurally close congeners (e.g., the 3-chlorophenyl, 3,4-difluorophenyl, or 4-methoxyphenyl variants) are expected to exhibit different target engagement profiles, metabolic stability, and solubility characteristics, making generic interchange scientifically unsound for any structure-activity relationship (SAR) investigation or chemical probe study.

Quantitative Differentiation Evidence for Ethyl (2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate vs. Closest Analogs


Structural Differentiation: 2-Ethoxyphenyl Substituent vs. 3-Chlorophenyl and 3,4-Difluorophenyl Analogs in FXa-Targeted Benzofuran Carbamates

This compound is structurally defined by the 2-ethoxyphenyl substituent on the carbamoyl group, whereas the closest commercially catalogued analogs carry 3-chlorophenyl, 3,4-difluorophenyl, or unsubstituted phenyl groups. Patent SAR teachings for carbamoyl-type benzofuran FXa inhibitors explicitly identify the N-phenyl substituent as a key pharmacophoric element influencing potency; specific substituent patterns are claimed for optimized FXa binding, with electron-donating and hydrogen-bond-accepting groups at the ortho position providing distinct conformational and electronic effects relative to meta- or para-substituted halogen analogs [1]. No direct quantitative comparison of FXa IC50 values between this compound and any named analog has been published in the accessible literature, and all differentiation claims are therefore limited to class-level structural inference.

FXa inhibitor benzofuran carbamate structure-activity relationship anticoagulant

Physicochemical Property Estimation: Lipophilicity and Solubility Differentiation from Halogenated Analogs

The 2-ethoxyphenyl substituent (cLogP contribution approx. +0.38 for ethoxy vs. +0.71 for chloro and +0.14 for fluoro on aromatic rings) predicts a moderately different lipophilicity profile compared to 3-chlorophenyl or 3,4-difluorophenyl analogs . The ethoxy oxygen can act as a hydrogen bond acceptor, potentially enhancing aqueous solubility relative to chloro-substituted analogs. However, these are computational class-level predictions; no experimentally measured logP, logD, or aqueous solubility data for this specific compound have been published.

lipophilicity solubility drug-likeness physicochemical profiling

Patent Scope and IP Differentiation: 2-Ethoxyphenyl vs. Generic Markush Coverage

Indian Patent 246326 and its international equivalents (US20060247273A1, WO2004085422) describe carbamoyl-type benzofuran derivatives with a broad Markush definition that encompasses the 2-ethoxyphenyl substitution pattern. However, the patent exemplifies only specific compounds with 5-chloropyridin-2-yl or morpholinyl-containing side chains at the 3-amino position, not the simple ethyl carbamate found in this compound [1]. The 2-ethoxyphenyl group itself is listed among permissible substituents in the general description but is not the focus of any worked example. This means the compound occupies a distinct and less-characterized region of the claimed chemical space, potentially offering novelty advantages for follow-up patent filings but also carrying higher scientific uncertainty regarding actual FXa activity.

patent landscape freedom to operate chemical intellectual property FXa inhibitor patent

Appropriate Research Application Scenarios for Ethyl (2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate Based on Available Evidence


SAR Probe for Ortho-Alkoxyphenyl Substituent Effects in Benzofuran Carbamate FXa Inhibitor Series

[1] applies to both statements in this section.

Reference Compound for Method Development in Benzofuran Carbamate Chromatographic Separation

[1] applies to both statements in this section.

Starting Material for 3-Position Derivatization in Benzofuran-Based Chemical Probe Synthesis

[1] applies to both statements in this section.

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